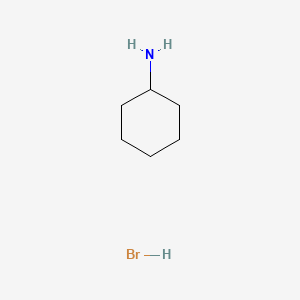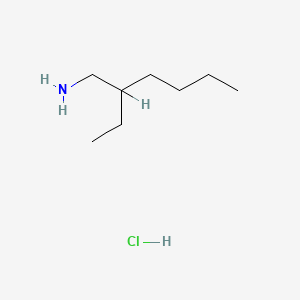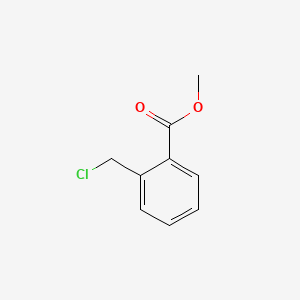
6-Dodecyne
概要
説明
6-Dodecyne is an organic compound with the molecular formula C({12})H({22}). It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known as dodec-6-yne, indicating the position of the triple bond at the sixth carbon in the dodecane chain. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: 6-Dodecyne can be synthesized through several methods, including:
Alkyne Coupling Reactions: One common method involves the coupling of terminal alkynes with alkyl halides in the presence of a strong base such as sodium amide (NaNH(_2)) or potassium tert-butoxide (KOtBu). For example, the reaction between 1-hexyne and 1-bromohexane can yield this compound.
Dehydrohalogenation: Another method involves the dehydrohalogenation of 6-dodecene dibromide using a strong base like potassium hydroxide (KOH) in ethanol, which removes hydrogen bromide (HBr) to form the triple bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkyne coupling reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of palladium or nickel catalysts in the presence of ligands can enhance the efficiency of these coupling reactions.
化学反応の分析
Types of Reactions: 6-Dodecyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO(_4)) or ozone (O(_3)).
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon (Pd/C) can convert it to 6-dodecene or dodecane, depending on the extent of hydrogenation.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, bromination with bromine (Br(_2)) can yield dibromo derivatives.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in aqueous or alkaline conditions.
Reduction: H(_2) gas with Pd/C catalyst.
Substitution: Br(_2) in carbon tetrachloride (CCl(_4)).
Major Products:
Oxidation: Dodecane-2,7-dione or dodecanoic acid.
Reduction: 6-Dodecene or dodecane.
Substitution: 6,6-Dibromododecane.
科学的研究の応用
6-Dodecyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through alkyne coupling reactions.
Biology: Researchers use this compound in studies involving lipid metabolism and enzyme inhibition due to its structural similarity to natural fatty acids.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: this compound is utilized in the production of specialty chemicals, including surfactants and lubricants.
作用機序
The mechanism by which 6-dodecyne exerts its effects depends on the specific reaction or application:
In Catalytic Reactions: The triple bond in this compound can coordinate with metal catalysts, facilitating various coupling and addition reactions.
In Biological Systems: Its alkyne group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
6-Dodecyne can be compared with other alkynes such as:
1-Dodecyne: Similar in structure but with the triple bond at the first carbon, leading to different reactivity and applications.
2-Dodecyne: The triple bond is at the second carbon, which also affects its chemical behavior and uses.
Hexadecyne: A longer-chain alkyne with different physical properties and applications.
Uniqueness: this compound’s unique position of the triple bond at the sixth carbon makes it particularly useful in specific synthetic routes and applications where this structural feature is advantageous.
By understanding the properties, preparation methods, reactions, and applications of this compound, researchers and industry professionals can effectively utilize this compound in various fields.
特性
IUPAC Name |
dodec-6-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPFQAOOSAGSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220047 | |
| Record name | 6-Dodecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-99-1 | |
| Record name | 6-Dodecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Dodecyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Dodecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Dodecyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 6-Dodecyne in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis, particularly in transition-metal-catalyzed reactions. For instance, it undergoes cobalt-catalyzed arylzincation, leading to the formation of functionalized styrene derivatives. This reaction tolerates a broad range of functional groups, highlighting the versatility of this compound in preparing complex molecules. It is also utilized in palladium-catalyzed indolization reactions with N-aroylbenzotriazoles, enabling the synthesis of polysubstituted indoles.
Q2: How does this compound contribute to the properties of microemulsions?
A2: this compound, specifically its ethoxylated derivative, ethoxylated-2,5,8,11-tetramethyl-6-dodecyne-5,8-diol (Dynol-604), plays a crucial role in tuning the properties of microemulsions. When added to water/sodium bis(2-ethylhexyl)sulfosuccinate (AOT)/n-decane microemulsions, Dynol-604 influences the liquid-liquid phase behavior. This effect is attributed to its ability to modulate interactions between microemulsion droplets, ultimately impacting the stability and characteristics of these systems. Additionally, in water/AOT/Dynol-604/isooctane mixed microemulsions, Dynol-604 alters the volumetric interactions between droplets and impacts the stable boundaries for water accommodation within the microemulsion cores.
Q3: Are there any studies on the environmental fate of this compound?
A3: While detailed studies focusing solely on the environmental impact of this compound are limited, research exists on the atmospheric oxidation of the compound. This type of research provides insights into the potential degradation pathways and products of this compound in the environment. Further investigation is needed to understand its overall environmental fate, including its persistence, bioaccumulation potential, and effects on ecosystems.
Q4: Can this compound be used in the formulation of herbicides?
A5: While not a herbicide itself, this compound derivatives, particularly ethoxylated 2,5,8,11-tetramethyl-6-dodecyne-5,8-diol, are employed as surfactants in herbicide formulations containing glyphosate. The surfactant enhances the herbicide's effectiveness by improving its spreading and penetration on plant surfaces, ultimately leading to better weed control.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C12H22 and a molecular weight of 166.30 g/mol.
Q6: What are the key features of this compound relevant to ink formulations?
A7: While this compound itself is not directly used in ink formulations, its derivative, 2,5,8,11-tetramethyl-6-dodecyne-5,8-diol, acts as a wettability enhancer in inkjet recording inks. This means it improves the ink's ability to spread and adhere to various printing surfaces, including plain paper, coated paper, and even hydrophobic materials. The inclusion of this this compound derivative contributes to achieving high-quality images with enhanced water resistance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















